I-Azido-bwa844U

Description

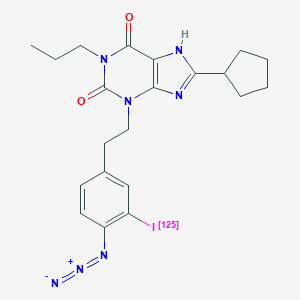

Structure

3D Structure

Properties

CAS No. |

116370-33-3 |

|---|---|

Molecular Formula |

C21H24IN7O2 |

Molecular Weight |

531.4 g/mol |

IUPAC Name |

3-[2-(4-azido-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C21H24IN7O2/c1-2-10-29-20(30)17-19(25-18(24-17)14-5-3-4-6-14)28(21(29)31)11-9-13-7-8-16(26-27-23)15(22)12-13/h7-8,12,14H,2-6,9-11H2,1H3,(H,24,25)/i22-2 |

InChI Key |

SNXXCTYQLMITSG-ONBQKKEBSA-N |

SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |

Isomeric SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I] |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |

Other CAS No. |

116370-33-3 |

Synonyms |

3-(3-iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine I-azido-BW A 844U I-azido-BW-A844U I-azido-BWA844U |

Origin of Product |

United States |

Mechanistic Principles and Refinements of Azide Based Bioorthogonal Ligation Reactions

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that results in the formation of a 1,4-disubstituted 1,2,3-triazole. researchgate.netresearchgate.net This reaction is characterized by its high yields, often exceeding 95%, mild reaction conditions, and tolerance of a wide range of functional groups and solvents, including water. mdpi.comacs.orgaurigeneservices.com

The generally accepted mechanism for CuAAC involves a multi-step catalytic cycle initiated by the coordination of a copper(I) ion to a terminal alkyne, which forms a copper-acetylide complex. mdpi.comresearchgate.net While initially thought to involve a single copper center, kinetic studies and computational analysis suggest that the active catalytic species often involves two copper centers. researchgate.netacs.org

The catalytic cycle can be summarized as follows:

Formation of the Copper-Acetylide Complex : The cycle begins with the coordination of Cu(I) to the terminal alkyne. researchgate.net This increases the acidity of the terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate. nih.gov

Coordination of the Azide (B81097) : The azide then coordinates to the copper-acetylide complex. In dinuclear mechanisms, the azide may coordinate to one or both copper centers. acs.org

Cycloaddition : The coordinated azide and alkyne undergo a cycloaddition reaction. This is not a concerted process but rather a stepwise formation of the two new carbon-nitrogen bonds, leading to a six-membered copper-containing metallacycle intermediate. acs.orguio.no

Ring Contraction and Product Release : The metallacycle then rearranges and contracts to form the stable five-membered triazole ring. researchgate.net Subsequent protonation releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. acs.orgnih.gov

The catalyst is typically generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate. acs.org

The CuAAC reaction is thermodynamically favorable, with the formation of the triazole ring being a highly exergonic process. acs.orguio.no For instance, density functional theory (DFT) calculations have shown the cyclization step to be significantly exergonic, with a calculated energy release of -53.9 kcal/mol in one studied system. acs.orguio.no This strong thermodynamic driving force contributes to the high yields and irreversibility of the reaction. aurigeneservices.com

From a kinetic perspective, the copper catalyst dramatically accelerates the rate of the cycloaddition by up to seven orders of magnitude compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. researchgate.net The rate-determining step can vary depending on the specific reaction conditions, such as the solvent and the nature of the reactants and ligands. uio.no However, it is often considered to be the initial interaction and complexation of the copper catalyst with the reactants. researchgate.net The reaction exhibits second-order kinetics with respect to the copper(I) concentration, supporting the involvement of a dinuclear copper species in the rate-determining step. acs.orgnih.gov

| Parameter | Uncatalyzed Cycloaddition | CuAAC |

| Regioselectivity | Mixture of 1,4 and 1,5-isomers | Exclusively 1,4-isomer beilstein-journals.org |

| Reaction Rate | Slow | Accelerated up to 10⁷ times researchgate.net |

| Conditions | Elevated temperatures required aurigeneservices.com | Room temperature mdpi.com |

| Thermodynamics | Exothermic | Highly exergonic acs.orguio.no |

A significant challenge for the application of CuAAC in living systems is the cytotoxicity associated with copper ions. biorxiv.orgbiorxiv.org To mitigate this, various ligand systems have been developed to stabilize the Cu(I) oxidation state, enhance catalytic activity, and improve biocompatibility. beilstein-journals.orgnih.gov

Tris(triazolylmethyl)amine-based ligands are among the most successful. Some key examples include:

TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) : One of the first and most widely used ligands, TBTA, effectively accelerates the reaction and protects the copper(I) from oxidation. beilstein-journals.orgnih.gov However, its poor water solubility can be a limitation. nih.gov

THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) : Developed to improve water solubility, THPTA is a highly effective ligand for CuAAC reactions in aqueous and biological media. beilstein-journals.org

BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) : This ligand has shown even higher activity in accelerating CuAAC compared to TBTA and THPTA, allowing for lower copper concentrations and reduced cytotoxicity. biorxiv.orgnih.gov

BTTES (2-[4-({[bis({1-[2-(2-hydroxy-ethoxy)-ethyl]-1H-1,2,3-triazol-4-yl}-methyl)-amino]-methyl})-1H-1,2,3-triazol-1-yl]-ethanesulfonic acid) : This ligand, containing a sulfonate group, offers an excellent balance of reactivity and solubility, promoting rapid cycloaddition in living systems. nih.gov

These ligands not only chelate the copper ion, preventing its disproportionation and oxidation, but also actively participate in the catalytic cycle to increase the reaction rate. beilstein-journals.orgnih.gov The development of such ligands has been crucial in expanding the utility of CuAAC for in vivo applications, including protein labeling, imaging, and drug discovery. aurigeneservices.comnih.gov

Kinetic and Thermodynamic Aspects of Triazole Formation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne (B158145). mdpi.comaurigeneservices.com The reaction proceeds rapidly at physiological temperatures and has become an invaluable tool for studying biological processes in living organisms. nih.gov

The reactivity of cyclooctynes in SPAAC is driven by the significant ring strain inherent in the eight-membered ring containing a triple bond. mdpi.com In a linear alkyne, the ideal bond angle is 180°. The geometric constraints of the cyclooctyne ring force this angle to bend significantly, resulting in substantial strain energy, typically around 18 kcal/mol. mdpi.com

This ring strain has two main consequences that enhance reactivity:

Lowering the Activation Energy : The high ground-state energy of the strained alkyne reduces the activation energy barrier for the cycloaddition reaction. The release of this ring strain provides a strong thermodynamic driving force for the reaction. mdpi.comnih.gov

Distortion of Orbitals : The bending of the alkyne bond leads to a distortion of the π-orbitals, making them more accessible for interaction with the azide's highest occupied molecular orbital (HOMO). mdpi.com

Density functional theory (DFT) calculations have confirmed that the rapid rate of SPAAC is due to a lower distortion energy required to reach the transition state geometry compared to the reaction with a linear alkyne. nih.govrsc.org The reaction proceeds through a concerted, one-step mechanism. rsc.orgresearchgate.net

Since the initial development of SPAAC, significant research has focused on designing and synthesizing new cyclooctyne derivatives with enhanced reactivity, stability, and water solubility. thieme-connect.deresearchgate.netrsc.org The goal is to create cyclooctynes that react faster and more specifically, allowing for the detection of low-abundance biomolecules. nih.gov

Key strategies for modifying cyclooctyne reactivity include:

Introduction of Fluorine Atoms : The addition of gem-difluorine atoms adjacent to the alkyne, as in DIFO (difluorinated cyclooctyne), increases the ring strain and further activates the alkyne for cycloaddition. aurigeneservices.com

Ring Fusion : Fusing aromatic rings to the cyclooctyne core, as seen in dibenzocyclooctynes (DIBO or DBCO), creates a more rigid and strained system, leading to faster reaction kinetics. nih.govsurfacesciencewestern.comnih.gov

Heteroatom Incorporation : Introducing heteroatoms into the cyclooctyne ring can modulate its electronic properties and reactivity. For example, SNO-OCTs, which contain a sulfamate (B1201201) backbone, have shown accelerated reaction rates. nih.gov

Topological and Electronic Modulation : In more complex systems like strained alkyne-containing cycloparaphenylenes ([n+1]CPPs), modifying the topology (e.g., meta-linkages) and electronics of the macrocycle can tune the reactivity of the embedded alkyne. rsc.org

These synthetic modifications have led to a diverse toolbox of strained alkynes with a wide range of reaction rates, allowing researchers to select the optimal reagent for their specific biological application. researchgate.netnih.gov

An extensive search for the chemical compound "I-Azido-bwa844U" has yielded no results in publicly available chemical databases or scientific literature. This suggests that the name may be an internal designation not yet in the public domain, a typographical error, or a hypothetical molecule. Consequently, it is not possible to generate a scientifically accurate article based on the provided outline for this specific compound.

To provide an article that adheres to the requested structure and topics, a valid and publicly documented chemical compound name is required. The subsequent sections on bioorthogonal ligation reactions, such as CuAAC and Staudinger ligation, are context-dependent and would necessitate a known molecular structure and its reactivity data for a meaningful and accurate discussion.

An extensive search for the chemical compound “this compound” has yielded no results. This designation does not correspond to any known or publicly documented chemical entity in scientific literature or chemical databases. Consequently, it is not possible to generate a scientifically accurate article detailing its specific applications in proteomics as requested.

The provided outline focuses on highly specialized applications of azido (B1232118) compounds in proteomics, such as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Activity-Based Protein Profiling (ABPP). These techniques rely on the unique chemical properties of the azide functional group to label and identify proteins and study their dynamics within a complex biological system.

While the principles of these methodologies are well-established and utilize various known azido-containing molecules, the absence of any information on "this compound" prevents the creation of an article that is both factual and strictly adheres to the specified subject. Generating content for a non-existent compound would result in speculation and misinformation, which contravenes the core principles of scientific accuracy.

Therefore, no article can be produced for the subject "this compound."

Applications of Azido Compounds in Targeted Biomolecule Labeling and Profiling Methodologies

Nucleic Acid Research and Genome Engineering

The introduction of azido groups into nucleic acids provides a powerful tool for studying their function and for developing new therapeutic and diagnostic agents. rsc.org

Azide-modified nucleosides can be supplied to cells and become incorporated into newly synthesized DNA and RNA during replication and transcription, respectively. thermofisher.com For example, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is an alkyne-containing nucleoside, and its counterpart, 5-azido-2'-deoxyuridine, can also be used. thermofisher.com Following incorporation, the azide- or alkyne-tagged nucleic acids can be visualized via click chemistry, allowing for the quantification and localization of DNA synthesis and RNA transcription in cells and tissues. thermofisher.com

Azido groups can be chemically introduced into synthetic oligonucleotides, such as small interfering RNAs (siRNAs) and DNA probes, at specific positions. rsc.org This modification allows for the attachment of various functionalities, such as fluorescent dyes for tracking the delivery of siRNAs into cells, or crosslinking agents to identify binding partners of the oligonucleotide probes. This post-synthetic modification capability is crucial for developing nucleic acid-based tools for research and therapeutic applications. rsc.org

Table of Compounds

Advanced Analytical and Imaging Modalities Enabled by Azido Compounds

Mass Spectrometry-Based Proteomics and Metabolomics

The integration of I-Azido-bwa844U into mass spectrometry (MS)-based workflows has significantly advanced the fields of proteomics and metabolomics. The compound's azide (B81097) group allows for covalent labeling of target biomolecules, facilitating their detection and analysis with high sensitivity and specificity.

Affinity Enrichment and Purification of Azide-Labeled Biomolecules

A primary application of this compound in proteomics and metabolomics is the selective enrichment of labeled biomolecules from complex mixtures such as cell lysates or biofluids. This is crucial because many proteins and metabolites of interest are present at low abundances, making their detection challenging. nih.gov

The process typically involves the metabolic incorporation of an analog of a natural building block containing an azide group, or the chemical labeling of biomolecules with an azido-derivative like this compound. Once labeled, the azide-tagged biomolecules can be selectively captured through "click chemistry," a group of reactions that are rapid, specific, and biocompatible. The most common click reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

In this workflow, a capture reagent, such as biotin (B1667282) or a specific affinity tag, is functionalized with a terminal alkyne or a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO). nih.gov When the cell lysate containing this compound-labeled biomolecules is incubated with the alkyne-functionalized capture reagent, a stable triazole linkage is formed. This covalently attaches the capture reagent to the labeled biomolecules. Subsequently, these tagged biomolecules can be efficiently isolated using affinity purification media, such as streptavidin-coated beads (for biotin-tagged molecules) or corresponding antibody-coated resins. nih.govnih.gov This enrichment process significantly reduces sample complexity and increases the concentration of the target molecules, thereby enhancing their detectability by mass spectrometry. nih.gov

| Enrichment Strategy | Reaction Type | Capture Reagent | Affinity Matrix | Reference |

| Azide-Alkyne Click Chemistry | CuAAC or SPAAC | Alkyne-Biotin | Streptavidin Beads | nih.gov |

| Azide-Cyclooctyne Ligation | SPAAC | DBCO-functionalized resin | Sepharose Beads | nih.gov |

High-Resolution Mass Spectrometric Characterization and Identification

Following affinity enrichment, the purified biomolecules are typically subjected to enzymatic digestion (for proteins) and then analyzed by high-resolution mass spectrometry. nih.gov High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provide highly accurate mass measurements of the resulting peptides or metabolites. researchgate.net This high mass accuracy is critical for reducing the number of potential false-positive identifications when searching against protein or metabolite databases. nih.gov

The fragmentation of the isolated molecules within the mass spectrometer (tandem mass spectrometry or MS/MS) provides sequence information for peptides or structural information for metabolites. This allows for the precise identification of the biomolecules that were labeled with this compound. Furthermore, the high resolution allows for the clear distinction between labeled and unlabeled species, as well as the differentiation of molecules with very similar masses.

Integration with Isotopic Labeling for Relative and Absolute Quantification

To move beyond simple identification and toward understanding dynamic changes in proteomes or metabolomes, this compound can be used in conjunction with stable isotope labeling techniques. mdpi.comnih.gov Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), or Tandem Mass Tags (TMT) allow for the comparison of protein or metabolite abundance across different experimental conditions. nih.gov

In a typical experimental setup, one cell population might be grown in the presence of a "light" isotopic label, while another is grown with a "heavy" isotopic label. Following perturbation and labeling with this compound, the samples are combined, and the labeled biomolecules are enriched. In the mass spectrometer, the chemically identical "light" and "heavy" labeled molecules will appear as pairs of peaks separated by a specific mass difference. The ratio of the intensities of these peaks provides a precise measure of the relative abundance of the biomolecule in the two samples. mdpi.comrsc.org This approach enables the quantitative analysis of changes in protein synthesis, degradation, or modification in response to various stimuli. biorxiv.orgbiorxiv.org

Advanced Optical and Super-Resolution Imaging Techniques

The application of this compound extends to the visualization of cellular components and processes with high spatial and temporal resolution. The azide group facilitates the attachment of fluorescent probes, enabling a wide range of advanced microscopy applications.

Fluorescent Labeling and Microscopy of Azide-Tagged Cellular Structures

Similar to its use in proteomics, this compound can be used to label specific classes of biomolecules or cellular structures for fluorescent imaging. thermofisher.com Once the azide tag is incorporated, a fluorescent dye functionalized with a reactive partner (e.g., an alkyne or cyclooctyne) can be introduced. biotium.combiotium.com The ensuing click reaction covalently attaches the fluorophore to the target, allowing for its visualization using fluorescence microscopy. nih.gov

This method offers several advantages over traditional labeling techniques like immunofluorescence or fluorescent protein fusions. thermofisher.com The small size of the azide tag is less likely to interfere with the natural function of the biomolecule compared to a large fluorescent protein. Moreover, the bioorthogonal nature of the click reaction ensures that the labeling is highly specific, minimizing off-target fluorescence and background noise. nih.gov This enables the clear visualization of a wide array of cellular structures and dynamic processes.

Development of Novel Fluorophores and Imaging Probes for Azide-Based Ligation

The versatility of azide-based labeling has spurred the development of a diverse palette of fluorophores and imaging probes. These probes are engineered with alkyne or cyclooctyne moieties for efficient ligation to azide-tagged molecules like this compound. nih.gov The development focuses on creating probes with improved photophysical properties, such as increased brightness, enhanced photostability, and a range of emission wavelengths for multicolor imaging. thermofisher.combiotium.com

Radiochemical Tagging for Molecular Imaging Research

Molecular imaging techniques, particularly Positron Emission Tomography (PET), offer a non-invasive window into the biochemical processes occurring within a living organism. The power of PET lies in its ability to detect positron-emitting radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. Azido (B1232118) compounds have become central to the synthesis of these PET tracers due to their utility in "click chemistry."

Synthesis of Positron-Emitting Tracers

The synthesis of PET tracers is a race against time due to the short half-lives of the commonly used positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 minutes). atlasofscience.org This necessitates rapid, efficient, and high-yielding radiolabeling reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has been extensively utilized for this purpose. nih.gov This reaction is highly specific, proceeds under mild conditions, and is generally high-yielding, making it ideal for the final, time-sensitive step of attaching the radionuclide to a biomolecule. nih.gov

A common strategy involves the preparation of a prosthetic group, which is a small molecule that is first radiolabeled with ¹⁸F and then "clicked" onto the target biomolecule. Azido-containing prosthetic groups are particularly popular. For instance, 2-[¹⁸F]fluoroethyl azide has emerged as a highly promising and widely used ¹⁸F-labeled azide for the click labeling of small molecules and peptides. nih.govresearchgate.net

The synthesis of azido-¹⁸F-arenes, which are important building blocks for radiolabeling, has been a significant area of research. atlasofscience.orgresearchgate.netnih.gov While initially challenging due to inefficient and multi-step procedures, new methods have been developed to improve their synthesis. nih.gov One such advancement is the use of ortho-oxygen-stabilized iodonium (B1229267) derivatives, which allows for a high-yielding, one-step direct radiofluorination to produce azido-¹⁸F-arenes. atlasofscience.orgresearchgate.netnih.gov

The versatility of the azido group in PET tracer synthesis is further highlighted by its incorporation into more complex systems. For example, ¹⁸F-labeled PSMA (prostate-specific membrane antigen) tracers have been developed using a modular approach based on the CuAAC reaction, demonstrating the potential for creating targeted imaging agents for specific diseases like prostate cancer. nih.gov Similarly, derivatives of the widely used PET tracer [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose) have been equipped with an azide or alkyne group, creating a "clickable" toolset for PET imaging. rsc.org

The table below summarizes some key azido-containing precursors and their application in the synthesis of PET tracers.

| Precursor/Prosthetic Group | Radionuclide | Labeling Strategy | Application |

| 2-[¹⁸F]Fluoroethyl azide | ¹⁸F | Nucleophilic substitution followed by click chemistry | General purpose labeling of small molecules and peptides |

| Azido-¹⁸F-arenes | ¹⁸F | Direct radiofluorination of iodonium precursors | Labeling of biomolecules via click chemistry |

| Azide-functionalized PSMA precursors | ¹⁸F | Click chemistry with ¹⁸F-alkyne prosthetic group | Targeted imaging of prostate cancer |

| Azide-functionalized [¹⁸F]FDG derivatives | ¹⁸F | Chemoselective ¹⁸F-fluoroglycosylation and click chemistry | Metabolic imaging and development of new PET tracers |

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound bioassays?

- Methodological Answer :

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.

- Calculate EC/LD values with bootstrap resampling for robustness.

- Report R values and p-values for model significance.

- Validate assumptions (e.g., normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.